Lasiokaurinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

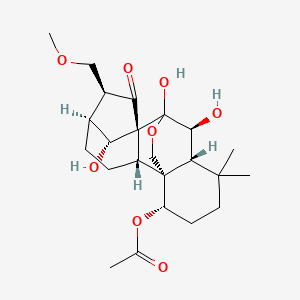

C23H34O8 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |

InChI |

InChI=1S/C23H34O8/c1-11(24)31-15-7-8-20(2,3)16-19(27)23(28)22-14(21(15,16)10-30-23)6-5-12(17(22)25)13(9-29-4)18(22)26/h12-17,19,25,27-28H,5-10H2,1-4H3/t12-,13+,14-,15-,16+,17+,19-,21+,22+,23?/m0/s1 |

InChI Key |

LKQZANFJJKHPQL-KWJVEBIKSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13COC([C@H]2O)([C@]45[C@H]3CC[C@H]([C@H]4O)[C@H](C5=O)COC)O)(C)C |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(C5=O)COC)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Lasiokaurinin's Core Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Anti-Tumorigenic Properties of an ent-Kaurane Diterpenoid

Lasiokaurinin, an ent-kaurane diterpenoid compound isolated from Isodon rubescens, has emerged as a promising anti-cancer agent. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its effects in breast cancer models. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Executive Summary

This compound exerts its anti-tumor effects primarily by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.[1] The central molecular target identified is Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. By downregulating the PLK1 pathway, this compound disrupts critical cell cycle checkpoints and activates apoptotic signaling cascades.[1] This guide will provide a detailed exposition of the signaling pathways, supporting quantitative data, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism: Inhibition of the PLK1 Signaling Pathway

Transcriptomic analysis and subsequent experimental verification have identified PLK1 as a primary target of this compound in breast cancer.[1] this compound significantly reduces both the mRNA and protein expression of PLK1. This inhibition leads to the dysregulation of two key downstream pathways:

-

PLK1/CDC25C Pathway: PLK1 is responsible for the phosphorylation and activation of Cell Division Cycle 25C (CDC25C), a phosphatase that activates the Cyclin B/CDK1 complex, a crucial driver of G2/M transition. By inhibiting PLK1, this compound prevents the activation of CDC25C, leading to the accumulation of cells in the G2/M phase of the cell cycle.

-

PLK1/AKT Pathway: this compound has also been shown to downregulate the phosphorylation of AKT, a key component of a major cell survival pathway.[1] The interplay between PLK1 and AKT signaling is a critical aspect of this compound's pro-apoptotic effect.

These intertwined mechanisms of cell cycle arrest and induction of apoptosis underscore the potent anti-proliferative activity of this compound.

Signaling Pathway Diagram

References

Lasiokaurinin: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, a complex diterpenoid, has emerged as a compound of significant interest within the scientific community, primarily due to its potent anti-cancer properties. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, detailed isolation and purification protocols, and its mechanisms of action involving key cellular signaling pathways. All quantitative data is presented in clear, comparative tables, and experimental workflows are accompanied by detailed methodologies. Furthermore, signaling pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the compound's biological interactions.

Natural Source

This compound is a naturally occurring ent-kaurane diterpenoid predominantly found in plants belonging to the Isodon genus (also known as Rabdosia), a member of the Lamiaceae family. The most significant and widely reported natural source of this compound is Isodon rubescens (also known as Rabdosia rubescens).[1] This herbaceous plant is native to China and has been used in traditional Chinese medicine for various ailments. Numerous phytochemical investigations have confirmed the presence of a diverse array of diterpenoids in Isodon species, with this compound being a notable constituent.[1]

Isolation and Purification of this compound from Isodon rubescens

Experimental Protocol:

2.1.1. Plant Material and Extraction:

-

Dried and powdered whole plants of Isodon rubescens (500 g) are subjected to ultrasonic extraction.[2]

-

The extraction is performed three times with 100% methanol (B129727) (500 mL each time for 30 minutes).

-

The methanol extracts are combined and concentrated under reduced pressure at 60 °C to remove the methanol.

2.1.2. Solvent Partitioning (Fractionation):

-

The concentrated extract is resuspended in water (500 mL).

-

The aqueous suspension is then successively extracted five times with an equal volume of:

-

Water-saturated light petroleum (boiling point 60–90 °C) to remove nonpolar compounds.

-

Ethyl acetate (B1210297) to extract compounds of medium polarity, including this compound.

-

-

The resulting ethyl acetate fraction is concentrated to yield a crude extract.

2.1.3. Chromatographic Purification:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the separation of natural products.

-

Two-phase solvent system: A mixture of n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) is prepared and equilibrated. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

Procedure: The HSCCC column is first filled with the stationary phase. The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the mobile phase is pumped through the column at a defined flow rate (e.g., 2 mL/min).

-

The crude ethyl acetate extract (dissolved in the mobile phase) is injected into the system.

-

Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purification of the this compound-containing fractions can be achieved using prep-HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

-

Data Presentation:

While specific quantitative data for this compound isolation is not available, the following table presents the results for the isolation of Oridonin (B1677485) from Isodon rubescens using the HSCCC method, which can be considered as an approximate reference.

| Parameter | Value |

| Starting Material | 100 mg of crude Isodon rubescens extract |

| HSCCC Separation Time | < 100 minutes |

| Yield of Oridonin | 40.6 mg |

| Purity of Oridonin (post-HSCCC) | 73.5% |

| Final Purity of Oridonin (post-PTLC) | 97.8% |

Table 1: Quantitative data for the isolation of Oridonin from Isodon rubescens via HSCCC.

dot

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer activity, particularly in breast cancer models. Its mechanism of action involves the modulation of key signaling pathways that are critical for cell cycle regulation and proliferation.

PLK1 Signaling Pathway:

This compound has been shown to suppress the expression of Polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of multiple stages of mitosis, and its overexpression is common in various cancers. By downregulating PLK1, this compound induces a G2/M phase cell cycle arrest and subsequently triggers apoptosis in cancer cells.

dot

PI3K/Akt/mTOR Signaling Pathway:

This compound also inhibits the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is fundamental in regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound can effectively halt cancer cell proliferation and induce apoptosis.

dot

Conclusion

This compound, a diterpenoid isolated from Isodon rubescens, presents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to modulate critical signaling pathways such as PLK1 and PI3K/Akt/mTOR underscores its potential as a multi-targeted agent. The isolation and purification methodologies outlined in this guide, adapted from established protocols for related compounds, provide a solid foundation for researchers to obtain this valuable natural product for further investigation. Future research should focus on optimizing the isolation protocol specifically for this compound to improve yields and purity, as well as further elucidating its complex mechanisms of action in various cancer models.

References

- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 2. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Activity of Lasiokaurinin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid isolated from Isodon adenolomus, presents a complex chemical structure with significant cytotoxic activities against various human cancer cell lines. This document provides a comprehensive technical guide to the chemical properties, isolation, and biological evaluation of this compound. Detailed experimental protocols for its extraction and characterization, alongside a summary of its cytotoxic efficacy, are presented. Furthermore, a key signaling pathway implicated in its anticancer activity is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Its chemical identity has been unequivocally established through spectroscopic methods and single-crystal X-ray diffraction.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (14R,16R)-1α-Acetoxy-7α,20-epoxy-6β,7,14-trihydroxy-17-methoxykaurane-15-one | [1] |

| Chemical Formula | C₂₃H₃₄O₈ | [1] |

| Molecular Weight | 438.51 g/mol | [1] |

| SMILES String | O[C@H]1[C@]23[C@@]4(O)--INVALID-LINK--[C@]5([H])C(C)(C)CC--INVALID-LINK--[C@@]5(CO4)[C@]2([H])CC[C@H]1--INVALID-LINK--C3=O | |

| CAS Number | 52554-74-2 | [1] |

Biological Activity: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized below.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ in μM)

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HL-60 | Human promyelocytic leukemia | 1.5 |

| SMMC-7721 | Human hepatoma | 2.1 |

| A-549 | Human lung carcinoma | 2.9 |

| MCF-7 | Human breast adenocarcinoma | 2.5 |

| SW-480 | Human colon adenocarcinoma | 3.8 |

Experimental Protocols

Isolation of this compound from Isodon adenolomus

The following protocol is a detailed methodology for the extraction and purification of this compound from the aerial parts of Isodon adenolomus.

Experimental Workflow for this compound Isolation

Caption: Isolation and purification workflow for this compound.

-

Extraction: The air-dried and powdered aerial parts of I. adenolomus (10 kg) are extracted three times with 70% aqueous acetone (20 L each time, for 3 days each) at room temperature.

-

Concentration and Partitioning: The combined acetone extract is concentrated under reduced pressure to yield a residue that is then partitioned between ethyl acetate (B1210297) (EtOAc) and water.

-

Initial Chromatographic Separation: The EtOAc-soluble fraction (300 g) is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.

-

Further Purification: The fraction containing this compound is further purified by a series of column chromatography steps, including MCI gel (eluting with a methanol-water gradient), Sephadex LH-20 (eluting with a 1:1 mixture of CHCl₃-MeOH), and Lichroprep RP-18 (eluting with an acetone-water gradient).

-

Final Purification: The final purification is achieved by semipreparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound.

Cytotoxicity Assay

The in vitro cytotoxicity of this compound against human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curves.

Signaling Pathway Analysis

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound. One key pathway identified involves the regulation of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression.

This compound-Mediated PLK1 Signaling Pathway in Breast Cancer Cells

References

Lasiokaurinin: A Technical Guide to its Biological and Cytotoxic Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid primarily isolated from plants of the Isodon genus, has emerged as a molecule of interest in oncological research. Exhibiting notable cytotoxic effects against a range of human cancer cell lines, its biological activity is primarily characterized by the induction of apoptosis and cell cycle arrest. Mechanistic studies, particularly involving synthetically derived analogs, point towards the engagement of the intrinsic mitochondrial apoptotic pathway. This technical guide provides a consolidated overview of the current data on this compound's cytotoxic and biological activities, details the experimental protocols used for its evaluation, and visualizes its mechanistic pathways to support further research and drug development efforts.

Cytotoxic Activity of this compound

This compound has demonstrated varied cytotoxic efficacy across multiple human cancer cell lines. Its inhibitory concentration (IC₅₀) values, a measure of its potency, have been quantitatively assessed in several studies. The data underscores its potential as an anticancer agent, particularly against breast and gastrointestinal cancers.

A comparative study involving six ent-kaurane diterpenoids evaluated their effects on human hepatocellular carcinoma (HepG2), lung carcinoma (GLC-82), and promyelocytic leukemia (HL-60) cell lines. In this analysis, Lasiokaurin exhibited lower cytotoxicity compared to compounds like Rabdosin B and Oridonin[1]. However, other studies have reported significant activity against different cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MGC-803 | Human Gastric Carcinoma | > 40 | [2] |

| CaEs-17 | Human Esophageal Carcinoma | > 40 | [2] |

| SK-BR-3 | Human Breast Cancer | 1.59 | [3] |

| MDA-MB-231 | Human Breast Cancer | 2.1 | [3] |

| BT-549 | Human Breast Cancer | 2.58 | |

| MCF-7 | Human Breast Cancer | 4.06 | |

| T-47D | Human Breast Cancer | 4.16 |

Biological Activities and Mechanism of Action

The primary mechanism underlying the cytotoxic effects of this compound and its derivatives is the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Induction of Apoptosis

Studies on highly active synthetic derivatives of this compound have provided significant insights into its pro-apoptotic mechanism. One potent derivative was shown to induce apoptosis in human esophageal carcinoma cells (CaEs-17) through the mitochondria-related pathway. This intrinsic pathway is a critical regulator of cell death and is a common target for chemotherapeutic agents. The general mechanism for ent-kaurane diterpenoids involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis. This process typically involves the activation of a cascade of cysteine proteases known as caspases.

Cell Cycle Arrest

In addition to apoptosis, this compound has been shown to interfere with cell cycle progression. It effectively induces a G2/M phase block in breast cancer cells. Further investigation into a this compound derivative revealed an arrest at the S phase of the cell cycle in CaEs-17 cells. This was accompanied by the modulation of key cell cycle regulatory proteins, including the upregulation of Cyclin-Dependent Kinase 2 (CDK2) and the downregulation of Ataxia-Telangiectasia Mutated (ATM) and Cyclin A1. The disruption of the cell cycle prevents cancer cells from proliferating and can trigger apoptosis.

Signaling Pathway Modulation

The anticancer effects of this compound are mediated by its influence on specific cellular signaling pathways. Research has demonstrated that this compound exerts its effects by inhibiting the PLK1/CDC25C and PLK1/AKT pathways. Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its inhibition leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy. The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest.

Caption: Proposed signaling pathways for this compound-induced cytotoxicity.

Experimental Protocols & Workflows

The evaluation of this compound's cytotoxic and biological activities relies on a series of established in vitro assays. The following diagram illustrates a typical experimental workflow, followed by detailed protocols for key methodologies.

Caption: General experimental workflow for assessing this compound's activity.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: DMSO or a solution of 10% SDS in 0.01 N HCl.

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptosis/necrosis).

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic and cell cycle pathways, such as caspases, Bcl-2 family members, and PLK1.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PLK1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system.

Procedure:

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide (PI) to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Materials:

-

Treated and control cells

-

PBS, cold

-

70% Ethanol (B145695), ice-cold

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Collect cells after treatment as described in the apoptosis protocol (Protocol 3.2, Step 1).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use the pulse width and area parameters to exclude doublets and aggregates.

-

Data Interpretation: Model the resulting DNA content histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

- 1. ent-Kaurane-Type Diterpenes Induce ROS-Mediated Mitochondrial Dysfunction and Apoptosis by Suppress the Homologous Recombination DNA Repair in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Lasiokaurinin: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the scientific community, primarily due to its potent cytotoxic and antitumor activities. First reported in 1976, this natural product, isolated from medicinal plants of the Isodon genus, has been the subject of numerous studies aimed at elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of this compound, with a focus on its mechanism of action against cancer cells. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising compound.

Discovery and History

This compound was first described in a 1976 publication by Fujita and colleagues, which detailed the antitumor activities of several diterpenoids isolated from Isodon species.[1] This initial report identified this compound as a significant bioactive constituent. The primary natural source of this compound is the plant Isodon rubescens, a perennial herb used in traditional Chinese medicine. It has also been identified in other related species, including Rabdosia japonica and Rabdosia longituba.

The early research established the chemical structure of this compound as an ent-kaurane diterpenoid, a class of natural products known for their complex polycyclic structures and diverse biological activities. Following its discovery, research on this compound has primarily focused on its potential as an anticancer agent, leading to the investigation of its efficacy in various cancer models and the elucidation of its molecular mechanisms of action.

Physicochemical Properties and Structure

Note: A comprehensive table of 1H and 13C NMR data for this compound could not be compiled from the available search results. Researchers are advised to consult the primary literature from 1976 or specialized natural product databases for this information.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated significant cytotoxicity against a panel of human cancer cell lines, particularly breast cancer.

Cytotoxicity Against Cancer Cell Lines

Studies have shown that this compound inhibits the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound against several breast cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| SK-BR-3 | Breast Cancer | ~1.59 |

| MDA-MB-231 | Breast Cancer | ~2.1 |

| BT-549 | Breast Cancer | ~2.58 |

| MCF-7 | Breast Cancer | ~4.06 |

| T-47D | Breast Cancer | ~4.16 |

Mechanism of Antitumor Activity

Recent research has shed light on the molecular mechanisms underlying the antitumor effects of this compound. The primary mechanism involves the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).

This is achieved through the regulation of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. This compound has been shown to downregulate the expression of PLK1, leading to the disruption of the cell cycle and the initiation of the apoptotic cascade.

References

Lasiokaurinin: An ent-kaurane Diterpenoid with Potent Anti-Cancer Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid primarily isolated from plants of the Isodon genus, has emerged as a promising natural product with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound's role as a potent anti-cancer agent, with a particular focus on its activity against triple-negative breast cancer (TNBC). This document details the molecular mechanisms of action, including the modulation of critical signaling pathways, and provides a summary of its efficacy in both in vitro and in vivo models. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.

Introduction to ent-kaurane Diterpenoids

ent-kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic kaurane (B74193) skeleton.[1] These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Their complex structures and potent biological activities have made them attractive targets for drug discovery and development. This compound is a notable member of this class, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Anti-Cancer Activity of this compound

This compound has demonstrated potent cytotoxic activity against a range of cancer cells, with particularly significant effects observed in triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer.[3][4]

In Vitro Efficacy

Studies have shown that this compound inhibits the proliferation of TNBC cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound against various breast cancer cell lines are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.23 ± 0.54 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 6.18 ± 0.72 |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | 12.54 ± 1.33 |

| Table 1: IC50 values of this compound in breast cancer cell lines after 48 hours of treatment, as determined by MTT assay.[4] |

Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in TNBC cells.[3][4] Flow cytometry analysis revealed that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle and a significant increase in the apoptotic cell population (Table 2).

| Treatment (MDA-MB-231 cells) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Apoptosis Rate (%) |

| Control | 55.2 ± 2.1 | 28.4 ± 1.5 | 16.4 ± 1.2 | 3.5 ± 0.4 |

| This compound (5 µM) | 42.1 ± 1.8 | 20.3 ± 1.1 | 37.6 ± 1.9 | 18.7 ± 1.5 |

| This compound (10 µM) | 30.5 ± 1.5 | 15.1 ± 0.9 | 54.4 ± 2.3 | 35.2 ± 2.1 |

| Table 2: Effect of this compound on cell cycle distribution and apoptosis in MDA-MB-231 cells after 24 hours of treatment.[4] |

In Vivo Efficacy

The anti-tumor activity of this compound has also been validated in a xenograft mouse model.[3][5] Administration of this compound significantly suppressed tumor growth in mice bearing MDA-MB-231 xenografts (Table 3).

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound (LD) | 5 mg/kg | 750 ± 110 | 40 |

| This compound (HD) | 10 mg/kg | 480 ± 95 | 61.6 |

| Docetaxel | 10 mg/kg | 450 ± 90 | 64 |

| Table 3: In vivo anti-tumor effect of this compound on MDA-MB-231 xenografts in BALB/c nude mice.[5] |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary pathways affected are the PI3K/Akt/mTOR and STAT3 signaling cascades.[3][4]

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers, including TNBC. This compound has been shown to effectively inhibit the activation of this pathway by reducing the phosphorylation of key components such as Akt and mTOR.[4]

Inhibition of the STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[3] Constitutive activation of STAT3 is frequently observed in TNBC and is associated with a poor prognosis. This compound has been found to suppress the activation of STAT3 by inhibiting its phosphorylation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[7]

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[8]

Protocol:

-

Lyse this compound-treated cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay.

-

Separate the protein lysates (20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-p-STAT3, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid, exhibits potent anti-cancer activity, particularly against triple-negative breast cancer. Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways. The in vitro and in vivo data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to explore its efficacy in other cancer types, to elucidate its pharmacokinetic and pharmacodynamic properties, and to conduct preclinical and clinical trials to evaluate its safety and therapeutic efficacy in humans. The detailed protocols provided herein serve as a valuable resource for researchers aiming to advance the study of this promising natural product.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. kumc.edu [kumc.edu]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abpbio.com [abpbio.com]

- 8. benchchem.com [benchchem.com]

In-depth Technical Guide to Lasiokaurin: Spectroscopic Data and Biological Activity

A Note on Nomenclature: The compound "Lasiokaurinin" as specified in the query is not found in the scientific literature. It is highly probable that this is a minor misspelling of Lasiokaurin , an ent-kaurane diterpenoid isolated from plants of the Isodon (formerly Rabdosia) genus, such as Isodon rubescens and Isodon longituba. This guide pertains to the well-documented compound, Lasiokaurin.

This technical guide provides a comprehensive overview of the spectroscopic data for Lasiokaurin, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. It also details the experimental protocols for its isolation and characterization and explores its biological activities, with a focus on its anti-cancer signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data for Lasiokaurin

The structural elucidation of Lasiokaurin, an ent-kaurane diterpenoid, has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Lasiokaurin (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.50 | m | |

| 2β | 1.60 | m | |

| 3α | 1.25 | m | |

| 3β | 1.45 | m | |

| 5 | 2.45 | d | 9.2 |

| 6 | 5.90 | dd | 9.2, 2.8 |

| 7 | 6.10 | d | 2.8 |

| 9 | 2.60 | m | |

| 11 | 4.85 | br s | |

| 13 | 2.95 | m | |

| 14 | 4.90 | t | 3.0 |

| 17a | 5.15 | s | |

| 17b | 5.25 | s | |

| 18 | 1.10 | s | |

| 19 | 1.15 | s | |

| 20 | 1.05 | s | |

| OAc | 2.15 | s |

Table 2: ¹³C NMR Spectroscopic Data for Lasiokaurin (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.4 |

| 2 | 18.8 |

| 3 | 42.2 |

| 4 | 33.4 |

| 5 | 52.1 |

| 6 | 129.8 |

| 7 | 138.9 |

| 8 | 54.8 |

| 9 | 48.2 |

| 10 | 44.1 |

| 11 | 68.9 |

| 12 | 28.9 |

| 13 | 38.1 |

| 14 | 75.6 |

| 15 | 208.2 |

| 16 | 150.1 |

| 17 | 115.5 |

| 18 | 33.6 |

| 19 | 21.8 |

| 20 | 18.2 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.2 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Lasiokaurin

| Technique | Ionization Mode | Observed Ion (m/z) | Molecular Formula |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺, [M+Na]⁺ | C₂₂H₂₈O₆ |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Lasiokaurin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 | O-H stretch (hydroxyl) |

| ~2950 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (acetate) |

| ~1710 | C=O stretch (ketone) |

| ~1660 | C=C stretch (alkene) |

Experimental Protocols

The data presented above are typically acquired through the following standard methodologies in natural product chemistry.

Isolation of Lasiokaurin

-

Extraction: Dried and powdered aerial parts of Isodon species are extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatography: The fraction containing Lasiokaurin (typically the chloroform or ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This usually involves:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate major fractions.

-

Sephadex LH-20 Column Chromatography: Fractions rich in Lasiokaurin are further purified on a Sephadex LH-20 column using a solvent like methanol to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure Lasiokaurin.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer, often using electrospray ionization (ESI) in positive ion mode to determine the exact mass and molecular formula of the compound.

-

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a NaCl plate.

Biological Activity and Signaling Pathways

Lasiokaurin has demonstrated significant anti-cancer activity in various cancer models. Its mechanism of action involves the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Anti-Cancer Activity in Triple-Negative Breast Cancer (TNBC)

Recent studies have shown that Lasiokaurin exhibits potent inhibitory activity against TNBC both in vitro and in vivo.[1][2] It induces cell cycle arrest, apoptosis, and DNA damage in TNBC cells.[1] The key mechanisms involve the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways, which are often dysregulated in TNBC.[1][2]

Caption: Lasiokaurin's inhibitory action on PI3K/Akt/mTOR and STAT3 pathways in TNBC.

Anti-Cancer Activity in Nasopharyngeal Carcinoma (NPC)

Lasiokaurin has also been shown to be effective against nasopharyngeal carcinoma. It inhibits cell proliferation, migration, and invasion, while inducing apoptosis and G2/M cell cycle arrest. Its anti-NPC activity is associated with the suppression of multiple signaling pathways, including MAPK, mTOR, STAT3, and NF-κB.

Caption: Lasiokaurin's multi-target inhibition of pro-cancerous pathways in NPC.

Experimental Workflow for Biological Activity Assessment

The investigation of Lasiokaurin's anti-cancer effects typically follows a structured workflow, from initial screening to mechanistic studies.

Caption: Workflow for evaluating the anti-cancer properties of Lasiokaurin.

References

The Architecture of Lasiokaurinin: An In-depth Technical Guide to its Biosynthesis in Isodon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid isolated from Isodon trichocarpus, has garnered significant interest for its potential pharmacological activities, including antiproliferative effects. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the intricate tailoring steps that forge its unique chemical architecture. This document outlines a putative biosynthetic pathway, details relevant experimental protocols for pathway elucidation, presents available quantitative data, and utilizes visualizations to illustrate key concepts and workflows. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this guide synthesizes current knowledge on diterpenoid biosynthesis in Isodon to provide a foundational framework for future research and development.

Introduction to Isodon Diterpenoids

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse diterpenoids, with over 1200 identified compounds.[1] These natural products, particularly the ent-kaurane class, exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[2][3] this compound, found in Isodon trichocarpus, is an example of a highly oxygenated ent-kaurane diterpenoid that has demonstrated antiproliferative activity against cancer cell lines.[2] The biosynthesis of these complex molecules begins with the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes.[4]

The Core Biosynthetic Pathway: From GGPP to ent-Kaurene (B36324)

The initial steps in the formation of the ent-kaurane skeleton are conserved across many plant species, including Isodon. This two-step cyclization is catalyzed by two distinct types of diterpene synthases (diTPSs).

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The pathway is initiated by a class II diTPS, ent-copalyl diphosphate synthase (ent-CPS), which protonates the terminal double bond of GGPP to initiate a cascade of cyclizations, ultimately forming the bicyclic intermediate, ent-CPP.[4]

-

Formation of ent-Kaurene: A class I diTPS, ent-kaurene synthase (ent-KS), then facilitates the removal of the diphosphate group from ent-CPP and orchestrates a second cyclization and rearrangement to produce the tetracyclic hydrocarbon scaffold, ent-kaurene.[4]

References

Lasiokaurinin: A Comprehensive Technical Review of its Anti-Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth review of the existing research literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used in its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Data Presentation: In Vitro Cytotoxicity of this compound

The anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SK-BR-3 | Breast Cancer | 1.59 | [1][2] |

| MDA-MB-231 | Breast Cancer | 2.1 | [1][2] |

| BT-549 | Breast Cancer | 2.58 | [1] |

| MCF-7 | Breast Cancer | 4.06 | [1][2] |

| T-47D | Breast Cancer | 4.16 | [1][2] |

| MGC-803 | Gastric Cancer | 0.47 | [3] |

| CaEs-17 | Esophageal Carcinoma | 0.20 | [3] |

Note: The IC50 values for MGC-803 and CaEs-17 cells were reported for a derivative of this compound, compound 10, which exhibited stronger cytotoxicity than the parent compound[3].

Core Signaling Pathways Modulated by this compound

Research has elucidated that this compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. These include the PLK1, PI3K/Akt/mTOR, and STAT3 pathways.

Inhibition of the PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of mitotic progression, and its overexpression is common in many cancers. This compound has been shown to reduce both the mRNA and protein expression of PLK1 in breast cancer cells[1][4]. This inhibition leads to the downregulation of downstream targets such as CDC25C, resulting in G2/M phase cell cycle arrest and the induction of apoptosis[1][4].

Caption: this compound inhibits PLK1 expression.

Downregulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival. This compound has been demonstrated to effectively inhibit the activation of this pathway in triple-negative breast cancer (TNBC) cells[5][6]. It achieves this by reducing the phosphorylation levels of key components including PI3K, Akt, and mTOR[6].

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Suppression of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. This compound has been shown to inhibit the STAT3 signaling pathway in TNBC cells, contributing to its anti-cancer effects[5][6].

Caption: this compound inhibits STAT3 signaling.

Experimental Protocols

This section provides generalized methodologies for the key experiments cited in this compound research. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

Caption: A generalized workflow for the MTT assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.

Workflow:

Caption: A generalized workflow for Western blot analysis.

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Flow cytometry is used to analyze the cell cycle distribution and to quantify apoptotic cells.

Workflow:

Caption: Generalized workflows for cell cycle and apoptosis analysis.

Detailed Methodology for Cell Cycle Analysis:

-

Cell Preparation: Treat cells with this compound for 24-48 hours, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Detailed Methodology for Apoptosis Assay (Annexin V/PI Staining):

-

Cell Preparation: Treat cells with this compound, then harvest both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-Inflammatory Potential: An Area for Future Research

While the anti-cancer properties of this compound are increasingly well-documented, its anti-inflammatory effects remain a largely unexplored area of research. Some studies on other ent-kaurane diterpenoids have shown significant anti-inflammatory and anti-neuroinflammatory activities, often through the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory mediators[7][8][9][10][11]. Given the structural similarity, it is plausible that this compound may also possess anti-inflammatory properties. Further investigation into its effects on inflammatory pathways, such as the NF-κB signaling cascade, is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound is a promising natural product with potent anti-cancer activity, particularly against breast cancer. Its mechanism of action involves the inhibition of key signaling pathways, including PLK1, PI3K/Akt/mTOR, and STAT3, leading to cell cycle arrest and apoptosis. This technical guide has summarized the available quantitative data and provided an overview of the experimental protocols used to investigate its biological effects. While significant progress has been made, further research is needed to fully understand its therapeutic potential, including its efficacy in other cancer types, its in vivo activity, and its potential anti-inflammatory properties. The information compiled in this document aims to facilitate and inspire future research into this valuable natural compound.

References

- 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. Lasiokaurin derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Assessing Lasiokaurinin-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of Lasiokaurinin, a natural product of interest. The protocols detailed below will enable researchers to quantify apoptosis, elucidate the underlying signaling pathways, and assess the potential of this compound as a therapeutic agent.

Introduction to Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] Numerous therapeutic agents, including natural products, exert their effects by inducing apoptosis in target cells.[1][3][4] A multi-faceted approach employing a combination of assays is recommended to accurately confirm and characterize the apoptotic process. This guide outlines key assays to study this compound-induced apoptosis, focusing on changes in the plasma membrane, activation of caspases, and alterations in key regulatory proteins.

Key Experimental Protocols

To thoroughly investigate this compound-induced apoptosis, a series of assays should be performed. These include the Annexin V-FITC/PI assay for early and late apoptosis detection, caspase activity assays to measure the activation of key executioner enzymes, and Western blotting to analyze the expression of apoptosis-related proteins.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live and early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protocol:

-

Cell Culture and Treatment: Seed cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for desired time points. Include a vehicle-treated control group.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (optional, for distinguishing from necrotic cells).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm) and PI in the phycoerythrin channel.

Caspase Activity Assay

Principle: Caspases are a family of cysteine proteases that play a crucial role as executioners of apoptosis. Caspase-3 is a key executioner caspase. Caspase activity assays often utilize a synthetic peptide substrate that is conjugated to a colorimetric or fluorometric reporter. When cleaved by the active caspase, the reporter is released and can be quantified. For instance, the substrate DEVD-pNA (for caspase-3) releases the chromophore p-nitroanilide (pNA), which can be measured at 405 nm.

Protocol (Colorimetric Assay for Caspase-3):

-

Cell Lysate Preparation: Treat cells with this compound as described above. Collect 1-2 x 10^6 cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes. Centrifuge at 12,000 rpm for 10-15 minutes at 4°C. Collect the supernatant which contains the cell lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume to 45 µL with lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of DEVD-pNA substrate (4 mM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to investigate include the Bcl-2 family of proteins, which regulate the mitochondrial pathway of apoptosis, and caspases. An increased ratio of pro-apoptotic (e.g., Bax, Bad) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is indicative of apoptosis. The cleavage of caspases (e.g., caspase-3, caspase-9) and their substrates (e.g., PARP) into their active forms is also a hallmark of apoptosis.

Protocol:

-

Cell Lysate Preparation: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Presentation

Quantitative data from the apoptosis assays should be summarized in clearly structured tables for easy comparison between different treatment groups.

Table 1: Flow Cytometry Analysis of Apoptosis

| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | - | |||

| This compound | X µM | |||

| This compound | Y µM | |||

| This compound | Z µM |

Table 2: Caspase-3 Activity

| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) |

| Control | - | 1.0 |

| This compound | X µM | |

| This compound | Y µM | |

| This compound | Z µM |

Table 3: Western Blot Densitometry Analysis

| Treatment Group | Concentration | Relative Bcl-2 Expression | Relative Bax Expression | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |

| Control | - | 1.0 | 1.0 | 1.0 | 1.0 | |

| This compound | X µM | |||||

| This compound | Y µM | |||||

| This compound | Z µM |

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the signaling pathway potentially modulated by this compound are provided below.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Caption: Putative mitochondrial pathway of this compound-induced apoptosis.

References

- 1. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 2. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Lasiokaurinin: Application Notes and Protocols for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, a natural diterpenoid compound, has demonstrated significant anti-tumor effects in preclinical studies, particularly in breast cancer. This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture experiments. The information presented herein is intended to guide researchers in investigating the cellular and molecular mechanisms of this compound, with a focus on its effects on cell viability, apoptosis, and cell cycle progression.

Introduction

This compound has emerged as a promising natural compound with potent anti-cancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines.[1][2][3][4][5] Its primary mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis.[1][2] This is achieved through the modulation of key signaling pathways that regulate cell division and survival. Understanding the precise molecular targets and pathways affected by this compound is crucial for its development as a potential therapeutic agent. These application notes provide a framework for the in vitro investigation of this compound's biological activities.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. This compound has been shown to significantly suppress the viability of several human breast cancer cell lines in a dose- and time-dependent manner.[1][3][5] The IC50 values for this compound in various breast cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| SK-BR-3 | Breast Cancer | ~1.59 | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.1 | Not Specified |

| BT-549 | Breast Cancer | ~2.58 | Not Specified |

| MCF-7 | Breast Cancer (ER+) | ~4.06 | Not Specified |

| T-47D | Breast Cancer | ~4.16 | Not Specified |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Not Specified |

Table 1: IC50 values of this compound in various breast cancer cell lines. Data compiled from multiple sources.[1][3][5]

Signaling Pathways

This compound-PLK1 Signaling Pathway

The primary mechanism through which this compound exerts its anti-tumor effects is by regulating the Polo-like kinase 1 (PLK1) pathway.[1][2] PLK1 is a key regulator of cell cycle progression, particularly during the G2/M transition. This compound has been shown to reduce both the mRNA and protein expression of PLK1 in breast cancer cells.[1]

Inhibition of PLK1 by this compound leads to the downregulation of downstream targets, including:

-

CDC25C: A phosphatase that activates the CDC2/Cyclin B1 complex, a critical step for entry into mitosis. By inhibiting PLK1, this compound prevents the activation of CDC25C, leading to G2/M arrest.[1]

-

AKT: A kinase involved in cell survival pathways. This compound treatment leads to decreased phosphorylation of AKT at threonine 308 (p-AKT(T308)), suggesting an inhibition of the PI3K/AKT survival pathway.[1]

The inhibition of these pathways ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis.[1][2]

References

- 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcancer.org [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Lasiokaurinin's Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, a kaurane-type diterpenoid, belongs to a class of natural products that have demonstrated significant biological activities, including potential antibacterial effects. This document provides detailed application notes and standardized protocols for testing the antibacterial properties of this compound and its analogues. The methodologies outlined here are fundamental in the preliminary screening and characterization of novel antimicrobial agents. While specific data for this compound is limited in publicly available literature, this document leverages data from structurally similar kaurane (B74193) diterpenoids to provide a comprehensive guide. The primary mechanisms of action for kaurane diterpenoids are believed to involve the disruption of the bacterial cell wall and membrane integrity, as well as potential interference with key cellular processes.[1][2]

Data Presentation: Antibacterial Activity of Kaurane Diterpenoids

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various kaurane diterpenoids against a range of pathogenic bacteria. This data is provided to offer a comparative baseline for the expected activity of this compound.

Table 1: MIC of Kaurane Diterpenes against Oral Pathogens [3]

| Compound | Streptococcus sobrinus | Streptococcus mutans | Streptococcus mitis | Streptococcus sanguinis | Lactobacillus casei | Streptococcus salivarius | Enterococcus faecalis |

| ent-kaur-16(17)-en-19-oic acid (KA) | 10 µg/mL | 10 µg/mL | 10 µg/mL | 10 µg/mL | 10 µg/mL | 100 µg/mL | 200 µg/mL |

| 15-beta-isovaleryloxy-ent-kaur-16(17)-en-19-oic acid (KA-Ival) | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL |

| Methyl ester of KA (KA-Me) | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL |

Table 2: MIC of Ent-Kaurane Diterpenes against Multidrug-Resistant Bacteria [1]

| Compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Vancomycin-resistant Enterococci (VRE) |

| Sigesbeckin A | 64 µg/mL | 64 µg/mL |

| Compound 5 (unnamed) | 64 µg/mL | 64 µg/mL |

Experimental Protocols

Herein are detailed protocols for three standard assays to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

-

This compound (or test compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., ATCC reference strains)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate. Typically, a range of concentrations from 256 µg/mL to 0.5 µg/mL is tested.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-